4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with o-tolylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form corresponding boranes.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with transition metals, particularly palladium. This property facilitates its use in cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boron-carbon intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(m-tolylethynyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H19BO2 |
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Molecular Weight |
242.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2-methylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
InChI Key |
GHROQLYVYYCXLL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2C |
Origin of Product |
United States |
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